benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone
Overview
Description
Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone, also known as Z-VAD-FMK, is a cell-permeable, irreversible caspase inhibitor . It is used in scientific research for its ability to inhibit apoptosis by blocking the processing of CPP32 .
Synthesis Analysis
Interleukin-1 beta converting enzyme (ICE)-like proteases, which are synthesized as inactive precursors, play a key role in the induction of apoptosis . Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD.FMK) is an ICE-like protease inhibitor that inhibits apoptosis by preventing the processing of CPP32 to its active form .
Chemical Reactions Analysis
Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD.FMK) is known to inhibit apoptosis by blocking the processing of CPP32 . This suggests that it interacts with the CPP32 protein, preventing it from being processed into its active form, which is a crucial step in the induction of apoptosis .
Physical And Chemical Properties Analysis
Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone is a non-methylated, competitive, and irreversible inhibitor of caspase 1, as well as other caspases . It can be used directly with purified enzymes and does not require an esterase to hydrolyze the O-methyl ester like the cell-permeable form .
Scientific Research Applications
Inhibition of Apoptosis in Cellular Processes : Z-VAD.FMK inhibits apoptosis by blocking the processing of CPP32, an ICE-like protease, thus playing a key role in the induction of apoptosis. This suggests the potential for developing novel inhibitors of apoptosis that prevent the processing of proforms of ICE-like proteases (Slee et al., 1996).
Role in Neuroprotection and Stroke Research : The compound has been studied for its role in reducing ischemic and excitotoxic neuronal damage. Inhibition of ICE-like protease activity in ischemic mouse brains by Z-VAD.FMK showed a decrease in tissue damage and improvement in behavioral deficits, indicating its therapeutic potential for stroke and neurodegenerative brain damage (Hara et al., 1997).
Implications in Cancer Research : Research on murine fibrosarcoma cells transfected with the human Fas receptor showed that Z-VAD.FMK sensitizes cells to Fas-mediated cell death, suggesting dual signaling pathways originating from the Fas receptor. This finding is significant for understanding the molecular mechanisms of cancer cell death (Vercammen et al., 1998).
Application in Spinal Cord Injury Studies : Z-VAD.FMK significantly reduced inflammation and tissue injury associated with experimental spinal cord trauma in mice, indicating its potential in treating spinal cord injuries (Genovese et al., 2007).
Cardioprotection Research : The compound demonstrated cardioprotective properties when administered before or after the onset of ischemia in rat models, suggesting its utility in heart disease treatment (Huang et al., 2000).
Investigation in Immunology : Z-VAD.FMK was found to be immunosuppressive in vitro, inhibiting human T cell proliferation. This highlights its potential role in immune system-related research (Lawrence & Chow, 2012).
properties
IUPAC Name |
5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUHZYLYARUNIA-LWSHRDBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420583 | |
Record name | AC1NUZLU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone | |
CAS RN |
220644-02-0 | |
Record name | AC1NUZLU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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